![molecular formula C8H9ClN2O3 B6144554 ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate CAS No. 1210133-00-8](/img/structure/B6144554.png)
ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate
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Description
The compound “ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate” is an organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The imidazole ring is a common component of many important biological molecules, including certain vitamins and antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring, a chloro group, a methyl group, and an ethyl 2-oxoacetate group . The exact structure would depend on the positions of these groups on the imidazole ring.Chemical Reactions Analysis
Imidazole compounds can participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo N-alkylation, N-acylation, and reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Imidazole compounds are generally stable and have a high melting point .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-(5-chloro-1-methyl-1h-imidazol-2-yl)ethanol, are used in proteomics research , suggesting that this compound might interact with proteins or enzymes in the body.
Mode of Action
The exact mode of action of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate is currently unknown due to the lack of specific research on this compound
Future Directions
properties
IUPAC Name |
ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6(12)7-10-4-5(9)11(7)2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVXECKTYSRMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC=C(N1C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-oxoacetate |
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